molecular formula C30H32BrN3O3 B4299255 ethyl 6-bromo-5-methoxy-2-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-1-phenyl-1H-indole-3-carboxylate

ethyl 6-bromo-5-methoxy-2-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-1-phenyl-1H-indole-3-carboxylate

Cat. No.: B4299255
M. Wt: 562.5 g/mol
InChI Key: XHLCWXZFVKHZJM-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-methoxy-2-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-1-phenyl-1H-indole-3-carboxylate is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound features a bromo group, a methoxy group, a piperazine ring, and a phenyl group, making it a versatile molecule for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions. Large-scale production would also necessitate rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, depending on the desired product.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of reduced derivatives, such as alcohols or amines.

  • Substitution: Formation of derivatives with different substituents on the indole ring.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Ethyl 6-bromo-2-(bromomethyl)-5-methoxy-1-methyl-1H-indole-3-carboxylate

  • Ethyl 6-bromo-5-((2-methylbenzyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate

Properties

IUPAC Name

ethyl 6-bromo-5-methoxy-2-[[4-(4-methylphenyl)piperazin-1-yl]methyl]-1-phenylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32BrN3O3/c1-4-37-30(35)29-24-18-28(36-3)25(31)19-26(24)34(23-8-6-5-7-9-23)27(29)20-32-14-16-33(17-15-32)22-12-10-21(2)11-13-22/h5-13,18-19H,4,14-17,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLCWXZFVKHZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C3=CC=CC=C3)CN4CCN(CC4)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 6-bromo-5-methoxy-2-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-1-phenyl-1H-indole-3-carboxylate
Reactant of Route 2
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ethyl 6-bromo-5-methoxy-2-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-1-phenyl-1H-indole-3-carboxylate
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ethyl 6-bromo-5-methoxy-2-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-1-phenyl-1H-indole-3-carboxylate
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ethyl 6-bromo-5-methoxy-2-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-1-phenyl-1H-indole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 6-bromo-5-methoxy-2-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-1-phenyl-1H-indole-3-carboxylate
Reactant of Route 6
ethyl 6-bromo-5-methoxy-2-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-1-phenyl-1H-indole-3-carboxylate

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